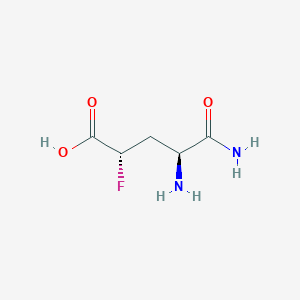

DL-threo-4-Fluoroisoglutamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

DL-threo-4-Fluoroisoglutamine is a fluorinated amino acid derivative that has garnered interest due to its unique chemical properties and potential applications in various scientific fields. The substitution of a hydrogen atom with a fluorine atom in biological molecules can lead to significant changes in their electronic properties while maintaining minimal steric effects. This compound is particularly notable for its use as an enzyme inhibitor and in the production of pharmacologically active peptides .

Vorbereitungsmethoden

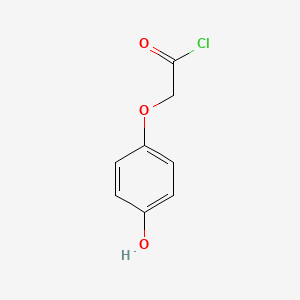

Synthetic Routes and Reaction Conditions: The preparation of DL-threo-4-Fluoroisoglutamine involves several steps. One common method is the Michael reaction, which allows for the synthesis of multi-gram quantities of the racemic mixture of all four stereoisomers . The resolution of the racemic mixture into enantiomerically pure forms can be challenging and expensive. Techniques such as recrystallization of N-chloroacetyl derivatives and subsequent resolution using aminoacylase have been employed to separate the diastereomers .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of biocatalysts and whole-cell systems for the selective degradation of specific isomers has been explored. For instance, bacteria such as Streptomyces cattleya and Proteus mirabilis have been used to selectively degrade the L-isomer, leaving the D-isomer intact .

Analyse Chemischer Reaktionen

Types of Reactions: DL-threo-4-Fluoroisoglutamine undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted under specific conditions.

Defluorination: Bacterial defluorination is a notable reaction where bacteria degrade the compound, releasing fluoride ions.

Common Reagents and Conditions:

Substitution Reactions: Typically involve nucleophilic reagents.

Defluorination: Involves the use of bacterial cultures and specific growth conditions.

Major Products Formed:

Substitution Reactions: Products depend on the nucleophile used.

Defluorination: Fluoride ions and ammonia are common products.

Wissenschaftliche Forschungsanwendungen

DL-threo-4-Fluoroisoglutamine has several applications in scientific research:

Chemistry: Used as a mechanistic probe to study enzyme-substrate interactions.

Biology: Acts as an enzyme inhibitor, particularly for glutamate decarboxylase.

Medicine: Employed in the preparation of fluorinated derivatives of anti-cancer compounds such as methotrexate.

Industry: Potential use in the production of pharmacologically active peptides.

Wirkmechanismus

The mechanism of action of DL-threo-4-Fluoroisoglutamine involves its role as an enzyme inhibitor. It acts as a chain-terminating inhibitor of folylpolyglutamate synthesis. The compound is incorporated into the enzyme’s active site, where it inhibits further polyglutamylation of substrates such as tetrahydrofolate and methotrexate . This inhibition occurs through a “leaky” chain termination mechanism, where the compound acts as an alternate substrate but results in a product that is a poor substrate for further reactions .

Vergleich Mit ähnlichen Verbindungen

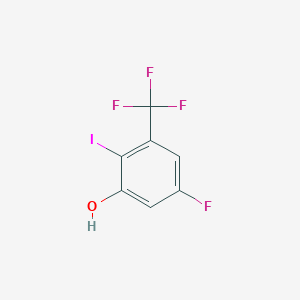

DL-threo-4-Fluoroglutamic Acid: Shares similar structural features and inhibitory properties.

DL-erythro-4-Fluoroglutamic Acid: Another stereoisomer with weaker inhibitory effects.

Uniqueness: DL-threo-4-Fluoroisoglutamine is unique due to its specific inhibitory mechanism and its effectiveness as a chain-terminating inhibitor. Its ability to act as an alternate substrate and produce a poor substrate for further reactions distinguishes it from other similar compounds .

Eigenschaften

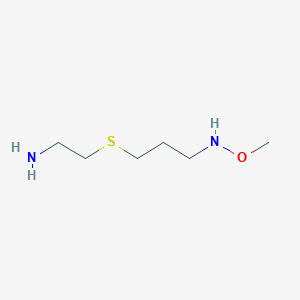

Molekularformel |

C5H9FN2O3 |

|---|---|

Molekulargewicht |

164.14 g/mol |

IUPAC-Name |

(2S,4S)-4,5-diamino-2-fluoro-5-oxopentanoic acid |

InChI |

InChI=1S/C5H9FN2O3/c6-2(5(10)11)1-3(7)4(8)9/h2-3H,1,7H2,(H2,8,9)(H,10,11)/t2-,3-/m0/s1 |

InChI-Schlüssel |

VNARKFMVXYXNIO-HRFVKAFMSA-N |

Isomerische SMILES |

C([C@@H](C(=O)N)N)[C@@H](C(=O)O)F |

Kanonische SMILES |

C(C(C(=O)N)N)C(C(=O)O)F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 7-bromo-1H-imidazo[1,2-b]pyrazole-3-carboxylate](/img/structure/B15201304.png)

![5-Benzyl-2-(4-methoxybenzyl)hexahydropyrrolo[3,4-c]pyrrol-1(2H)-one](/img/structure/B15201312.png)

![Di-tert-butyl 5a,6,6a,11a,12,12a-hexahydro-6,12-methanoindolo[3,2-b]carbazole-5,11-dicarboxylate](/img/structure/B15201313.png)

![3,4-Dihydro-2H-pyrano[2,3-b]pyridine-5-carboxylic acid](/img/structure/B15201324.png)

![1-Chloro-2-[chloro(difluoro)methyl]-1,1-difluoropentan-2-ol](/img/structure/B15201346.png)